molecular formula C7H6F2O B584576 2,6-Difluorophenylmethanol-d2 CAS No. 1346601-28-2

2,6-Difluorophenylmethanol-d2

Cat. No. B584576
Key on ui cas rn: 1346601-28-2
M. Wt: 146.133
InChI Key: LVICICZQETYOGS-APZFVMQVSA-N
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Patent
US06452056B1

Procedure details

75 g of 10% aqueous sulfuric acid solution was charged, and 14.3 g of 2,6-difluorobenzylamine obtained in Example 1 was dropwise added thereto under cooling. Then, under cooling, a solution comprising 10.4 g of sodium nitrite and 20 g of water was dropwise added thereto over a period of 30 minutes at a reaction temperature of from 10 to 20° C. After the completion of the dropwise addition, stirring was carried out at the same temperature for 1 hour. After the completion of the reaction, neutralization in an aqueous sodium hydrogencarbonate solution was carried out, and extraction with methylene chloride was carried out. Methylene chloride was recovered, followed by distillation under reduced pressure to obtain 12.4 g of 2,6-difluorobenzyl alcohol (103° C./26 mmHg) (yield: 86.1%, purity: 88.1%).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
10.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[F:6][C:7]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[C:8]=1[CH2:9]N.N([O-])=[O:17].[Na+].C(=O)([O-])O.[Na+]>O>[F:6][C:7]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[C:8]=1[CH2:9][OH:17] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
14.3 g
Type
reactant
Smiles
FC1=C(CN)C(=CC=C1)F
Step Three
Name
Quantity
10.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
20 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling
TEMPERATURE
Type
TEMPERATURE
Details
Then, under cooling
ADDITION
Type
ADDITION
Details
was dropwise added
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
WAIT
Type
WAIT
Details
was carried out at the same temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extraction with methylene chloride
CUSTOM
Type
CUSTOM
Details
Methylene chloride was recovered
DISTILLATION
Type
DISTILLATION
Details
followed by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(CO)C(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: PERCENTYIELD 86.1%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06452056B1

Procedure details

75 g of 10% aqueous sulfuric acid solution was charged, and 14.3 g of 2,6-difluorobenzylamine obtained in Example 1 was dropwise added thereto under cooling. Then, under cooling, a solution comprising 10.4 g of sodium nitrite and 20 g of water was dropwise added thereto over a period of 30 minutes at a reaction temperature of from 10 to 20° C. After the completion of the dropwise addition, stirring was carried out at the same temperature for 1 hour. After the completion of the reaction, neutralization in an aqueous sodium hydrogencarbonate solution was carried out, and extraction with methylene chloride was carried out. Methylene chloride was recovered, followed by distillation under reduced pressure to obtain 12.4 g of 2,6-difluorobenzyl alcohol (103° C./26 mmHg) (yield: 86.1%, purity: 88.1%).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
10.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[F:6][C:7]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[C:8]=1[CH2:9]N.N([O-])=[O:17].[Na+].C(=O)([O-])O.[Na+]>O>[F:6][C:7]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[C:8]=1[CH2:9][OH:17] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
14.3 g
Type
reactant
Smiles
FC1=C(CN)C(=CC=C1)F
Step Three
Name
Quantity
10.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
20 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling
TEMPERATURE
Type
TEMPERATURE
Details
Then, under cooling
ADDITION
Type
ADDITION
Details
was dropwise added
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
WAIT
Type
WAIT
Details
was carried out at the same temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extraction with methylene chloride
CUSTOM
Type
CUSTOM
Details
Methylene chloride was recovered
DISTILLATION
Type
DISTILLATION
Details
followed by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(CO)C(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: PERCENTYIELD 86.1%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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